6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
CAS No.: 1449373-00-5
Cat. No.: VC4576824
Molecular Formula: C24H15Cl2NO2
Molecular Weight: 420.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1449373-00-5 |
|---|---|
| Molecular Formula | C24H15Cl2NO2 |
| Molecular Weight | 420.29 |
| IUPAC Name | 6-chloro-3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C24H23Cl2NO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-10,13,17-18,20,22-23H,11-12,14H2,(H,27,29)/b13-10+ |
| Standard InChI Key | CLLHXWPLNUTOQA-JLHYYAGUSA-N |
| SMILES | C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)C=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Introduction
6-Chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound belonging to the quinolinone class. It features a quinoline moiety with multiple functional groups, including chloro and phenyl groups, which contribute to its biological activity and chemical properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, such as condensation reactions between specific aromatic compounds. The process requires careful control of reaction conditions like temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of intermediates.
Potential Applications
Given its structural features, this compound may have applications in medicinal chemistry and material science. Further research is needed to explore its potential uses fully.
Research Findings and Future Directions
Experimental studies are necessary to elucidate the precise mechanisms of action for this compound. Techniques like enzyme assays or cellular models can be employed to investigate its interaction with biological targets such as enzymes or receptors. Future research should focus on synthesizing analogs with modified substituents to enhance its biological activity and explore its therapeutic potential.
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